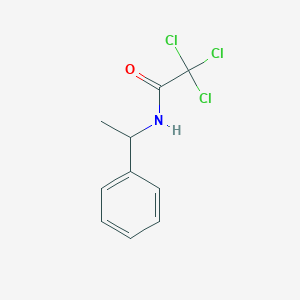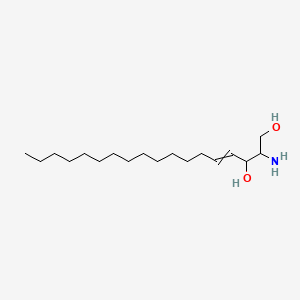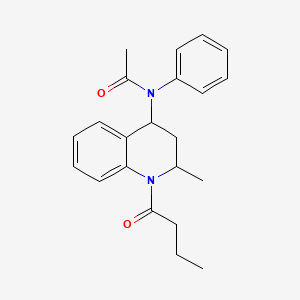![molecular formula C23H18ClNO4 B12459695 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12459695.png)
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields of science, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxyphenyl group, and an indolone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzyl chloride with 2-hydroxyacetophenone, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong bases, such as sodium hydroxide, and oxidizing agents, such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating cellular responses.
類似化合物との比較
Similar Compounds
- 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 2-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 3-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both chlorobenzyl and hydroxyphenyl groups
特性
分子式 |
C23H18ClNO4 |
|---|---|
分子量 |
407.8 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C23H18ClNO4/c24-16-11-9-15(10-12-16)14-25-19-7-3-2-6-18(19)23(29,22(25)28)13-21(27)17-5-1-4-8-20(17)26/h1-12,26,29H,13-14H2 |
InChIキー |
YTDXNSYZZKNTMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


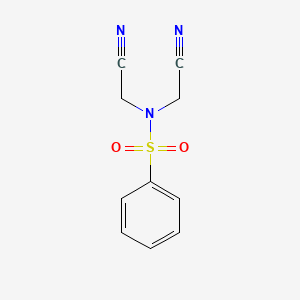
![2-(3-Methoxyphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459620.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12459623.png)
![2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12459629.png)
![(1R,2R,3S,3aR,8bR)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12459632.png)
![2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12459636.png)
![2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B12459655.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate](/img/structure/B12459664.png)
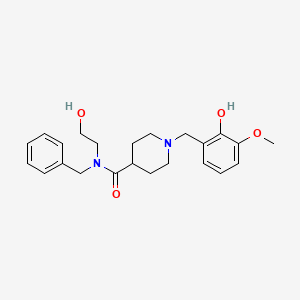
![Ethyl 4-[2-(3-chlorophenoxy)ethyl]piperazine-1-carboxylate ethanedioate](/img/structure/B12459672.png)
![4-ethyl-2-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12459680.png)
